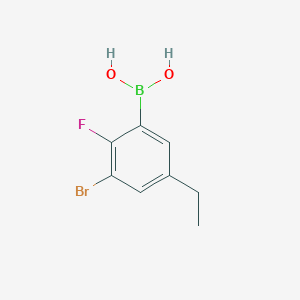

3-Bromo-5-ethyl-2-fluorophenylboronic acid

Übersicht

Beschreibung

3-Bromo-5-ethyl-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H9BBrFO2 and a molecular weight of 246.87 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, ethyl, and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethyl-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-5-ethyl-2-fluorobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction is monitored using advanced analytical techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-ethyl-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Hydrogen gas or metal hydrides (e.g., LiAlH4) are typically employed.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Reduction: Hydrogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-ethyl-2-fluorophenylboronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Wirkmechanismus

The primary mechanism of action of 3-Bromo-5-ethyl-2-fluorophenylboronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-5-ethylphenylboronic acid

- 3-Bromo-2-fluorophenylboronic acid

- 5-Ethyl-2-fluorophenylboronic acid

Uniqueness

3-Bromo-5-ethyl-2-fluorophenylboronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis. The presence of the ethyl group further enhances its reactivity and selectivity in various chemical reactions .

Biologische Aktivität

3-Bromo-5-ethyl-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily noted for its ability to interact with biological molecules, which can lead to various therapeutic applications, particularly in cancer treatment.

- Molecular Formula : C9H10BBrF

- Molecular Weight : 224.99 g/mol

- CAS Number : 2121512-65-8

The biological activity of this compound is largely attributed to its boronic acid functionality, which can form reversible covalent bonds with diol-containing biomolecules, such as sugars and certain amino acids. This interaction can modulate enzyme activities and influence cellular signaling pathways, making it a valuable compound in drug design.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity :

- Enzyme Inhibition :

- Antiviral Properties :

Case Study 1: Prostate Cancer Treatment

A study conducted by researchers focused on synthesizing a series of antiandrogens where this compound was utilized as a key intermediate. The results indicated that compounds incorporating this boronic acid moiety showed enhanced binding affinity to androgen receptors compared to traditional therapies like flutamide. The presence of the bromine and fluorine substituents was crucial for increasing potency and selectivity against cancer cells .

Case Study 2: Enzyme Interaction Studies

Another investigation employed the LanthaScreen™ Eu Kinase Binding Assay to assess the interaction of this compound with various kinases involved in cancer signaling pathways. The findings revealed a significant decrease in kinase activity upon treatment with this compound, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other boronic acids used in medicinal chemistry:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| Flutamide | Antiandrogen | Known for hepatotoxicity; less selective than boronic acids |

| Bicalutamide | Antiandrogen | Effective but associated with resistance mechanisms |

| This compound | Anticancer/Enzyme Inhibitor | Enhanced potency and selectivity; lower toxicity profile |

Eigenschaften

IUPAC Name |

(3-bromo-5-ethyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZMNCGLWZZJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233582 | |

| Record name | Boronic acid, B-(3-bromo-5-ethyl-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-65-8 | |

| Record name | Boronic acid, B-(3-bromo-5-ethyl-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-bromo-5-ethyl-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.